![molecular formula C17H17NO4 B5510622 2-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5510622.png)
2-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves innovative methodologies that pave the way for the creation of "2-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate". For instance, research by Ram and Goel (1996) presented a novel synthon for the synthesis of 1,3-terphenyls from aryl ketones, which can be correlated to the synthetic pathway of the target compound (Ram & Goel, 1996).
Molecular Structure Analysis
Mao et al. (2015) synthesized a structurally similar compound, characterized by NMR, IR, MS spectroscopy, and X-ray crystallography. Their study provides insights into the molecular structure and dimer formation, which are crucial for understanding the molecular structure of "2-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate" (Mao et al., 2015).
Chemical Reactions and Properties
Selič et al. (1997) explored the reactivity and potential chemical reactions involving methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, providing a foundation for understanding the chemical reactions "2-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate" may undergo (Selič, Grdadolnik, & Stanovnik, 1997).
Physical Properties Analysis
Investigations into the physical properties of structurally related compounds offer valuable data. For example, Ajibade and Andrew (2021) reported on the molecular structures and physical properties of compounds synthesized via Schiff bases reduction, which can be analogous in understanding the physical properties of our compound of interest (Ajibade & Andrew, 2021).
Chemical Properties Analysis
The chemical properties of "2-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate" can be inferred from studies on similar molecules. For instance, Guo-fu (2012) explored the synthesis of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy) phenyl]acetate, detailing reaction conditions, yields, and structural identification, which are relevant for understanding the chemical properties of our target compound (Guo-fu, 2012).
Scientific Research Applications
Synthetic Methodologies and Molecular Transformations
The research by Ryu et al. (1996) details the photolysis of methyl alpha-(phenylseleno)acetate and related compounds in the presence of an alkene and CO, leading to acyl selenides via group transfer carbonylation. This process involves the addition of a (methoxycarbonyl)methyl radical to an alkene, showcasing a method for constructing complex molecular structures potentially relevant to the synthesis or modification of compounds like 2-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate (Ryu et al., 1996).
Chemical Property Exploration
The study by Griffith and Hammond (1989) on the generation of flavors from carbonyl-amino acid complexes in cheeses suggests the broader applicability of carbonyl compounds in flavor chemistry. While not directly related, understanding the interactions and transformations of carbonyl compounds with amino acids can provide insights into the potential reactivity and applications of 2-{[(2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate in synthesizing flavor compounds or exploring new chemical reactions (Griffith & Hammond, 1989).
Safety and Hazards
properties
IUPAC Name |
[2-[(2-methoxy-5-methylphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-8-9-16(21-3)14(10-11)18-17(20)13-6-4-5-7-15(13)22-12(2)19/h4-10H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACDIWCZCICPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methoxy-5-methylphenyl)carbamoyl]phenyl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

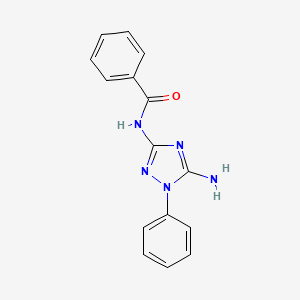
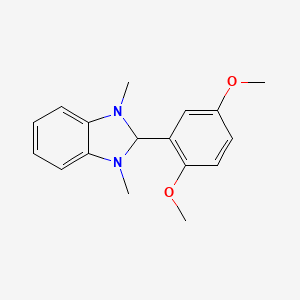
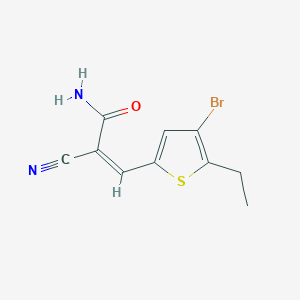
![3-[(carboxymethyl)thio]-4-nitrobenzoic acid](/img/structure/B5510568.png)
![N-{2-[2-methyl-5-(morpholin-4-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}propanamide](/img/structure/B5510573.png)
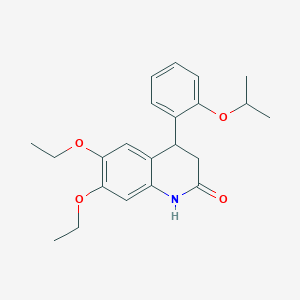
![2-methyl-3-{[4-(phenylthio)benzylidene]amino}-4(3H)-quinazolinone](/img/structure/B5510604.png)
![4-{[(2,5-dichlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5510615.png)
![2-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5510619.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-2-pyridinylacetamide](/img/structure/B5510623.png)
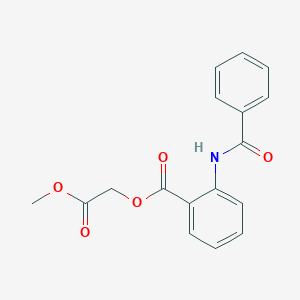
![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5510628.png)

